2-{5-[5-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyrazine
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Overview
Description
2-{5-[5-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyrazine is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an octahydropyrrolo[3,4-c]pyrrole moiety and a pyrazine ring
Preparation Methods
The synthesis of 2-{5-[5-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyrazine involves multiple steps, starting with the preparation of the trifluoromethylpyridine intermediate. This intermediate can be synthesized through direct fluorination of trichloromethyl-pyridine or by assembling pyridine from a trifluoromethyl-containing building block . The subsequent steps involve cyclization, ring annulation, and other methods to form the octahydropyrrolo[3,4-c]pyrrole and pyrazine rings .
Chemical Reactions Analysis
2-{5-[5-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Cyclization: The formation of the pyrrolo and pyrazine rings involves cyclization reactions under specific conditions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-{5-[5-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyrazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The pyridine and pyrazine rings contribute to the compound’s binding affinity to various receptors and enzymes, influencing its biological activity .
Comparison with Similar Compounds
Compared to other trifluoromethylpyridine derivatives, 2-{5-[5-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyrazine stands out due to its unique combination of structural features:
Trifluoromethylpyridine: Known for its applications in agrochemicals and pharmaceuticals.
Pyrrolo[3,4-c]pyrrole: Exhibits various biological activities, including antimicrobial and kinase inhibition.
Pyrazine: Commonly found in bioactive compounds with diverse therapeutic potentials.
Similar compounds include:
- 2-(Trifluoromethyl)pyridine-5-boronic acid
- 2-(Cyclohexylmethylamino)pyridine-5-boronic acid pinacol ester
- 5-(Trifluoromethyl)pyridine-2-carboxylic acid .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H16F3N5O |
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Molecular Weight |
363.34 g/mol |
IUPAC Name |
pyrazin-2-yl-[2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
InChI |
InChI=1S/C17H16F3N5O/c18-17(19,20)13-1-2-15(23-5-13)24-7-11-9-25(10-12(11)8-24)16(26)14-6-21-3-4-22-14/h1-6,11-12H,7-10H2 |
InChI Key |
SUEHBEIDBLKZLA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC=C(C=C3)C(F)(F)F)C(=O)C4=NC=CN=C4 |
Origin of Product |
United States |
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